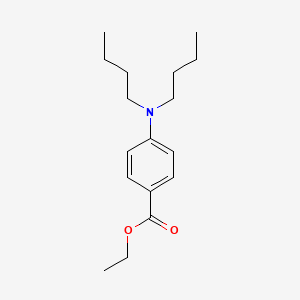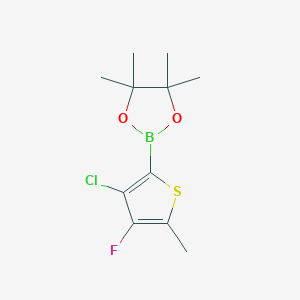
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BClFO2S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Boronic Acids: From hydrolysis
Scientific Research Applications
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is extensively used in:
Biology: For the synthesis of biologically active molecules and pharmaceuticals.
Medicine: In the development of drug candidates and medicinal chemistry.
Industry: In the production of polymers, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Bromo-3-fluoro-2-methylthiophenylboronic Acid Pinacol Ester
- 4-Chloro-3-fluoro-2-methylphenylboronic Acid Pinacol Ester
Uniqueness
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C11H15BClFO2S |
|---|---|
Molecular Weight |
276.57 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoro-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BClFO2S/c1-6-8(14)7(13)9(17-6)12-15-10(2,3)11(4,5)16-12/h1-5H3 |
InChI Key |
GMNKDZKJNWJJDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)C)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
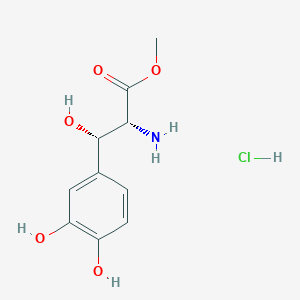
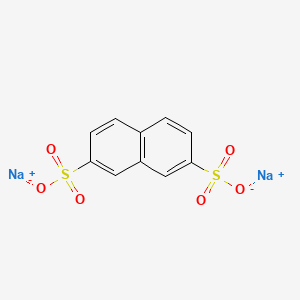
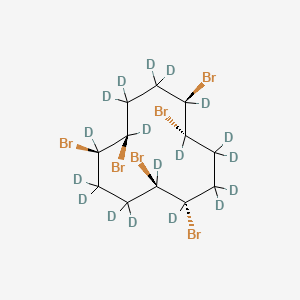
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
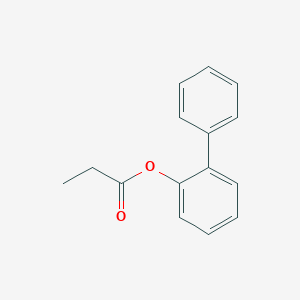
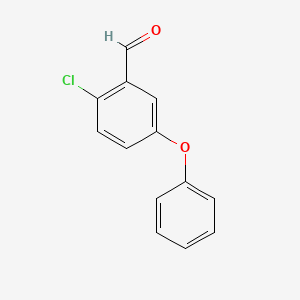
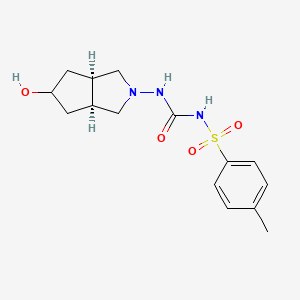
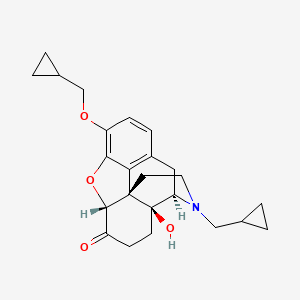
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
